Product packaging for Dihydralazine hydrochloride(Cat. No.:CAS No. 25316-27-2)

Dihydralazine hydrochloride

Cat. No.: B12796004
CAS No.: 25316-27-2
M. Wt: 226.67 g/mol
InChI Key: IKVCCOSAYBITFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydralazine hydrochloride is a direct-acting vasodilator belonging to the hydrazinophthalazine chemical class, closely related to hydralazine . With a molecular formula of C8H11ClN6, it functions as an antihypertensive agent by relaxing vascular smooth muscle, primarily in resistance arterioles . Its mechanism of action is associated with the inhibition of inositol trisphosphate-induced calcium release from the sarcoplasmic reticulum, which prevents smooth muscle contraction and leads to vasodilation . This reduction in peripheral vascular resistance is the primary basis for its historical and research use in managing high blood pressure . In research contexts, dihydralazine has been valuable for studying compensatory physiological mechanisms such as reflex tachycardia and the activation of the renin-angiotensin-aldosterone system (RAAS) that occur in response to vasodilation . Investigations often explore its potential utility in heart failure models, particularly in combination with nitrates, where it can reduce cardiac afterload . A critical area of study involves its adverse effect profile, most notably its dose-dependent association with drug-induced systemic lupus erythematosus (SLE)-like syndrome, making it a compound of interest in autoimmunity research . While its clinical importance has declined over time due to these adverse effects and the development of newer agents, it remains a relevant tool for pharmacological research . This product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClN6 B12796004 Dihydralazine hydrochloride CAS No. 25316-27-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

25316-27-2

Molecular Formula

C8H11ClN6

Molecular Weight

226.67 g/mol

IUPAC Name

(4-hydrazinylphthalazin-1-yl)hydrazine;hydrochloride

InChI

InChI=1S/C8H10N6.ClH/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;/h1-4H,9-10H2,(H,11,13)(H,12,14);1H

InChI Key

IKVCCOSAYBITFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NN)NN.Cl

Origin of Product

United States

I. Foundations of Dihydralazine Hydrochloride Research

Historical Perspectives in Chemical and Pharmacological Investigation

Dihydralazine (B103709), a derivative of hydrazine (B178648), was initially investigated for its potential as a malaria treatment. ghsupplychain.orgdrugbank.com However, during these early studies in the 1950s, its significant antihypertensive (blood pressure lowering) capabilities were discovered, leading to a shift in its research focus. ghsupplychain.orgdrugbank.com Ciba-Geigy Corporation registered hydralazine (B1673433) hydrochloride (Apresoline®) in the United States in 1953. ghsupplychain.org It was one of the first orally effective medications for hypertension. wikipedia.org

Early pharmacological research established that dihydralazine and its related compound, hydralazine, function as direct-acting smooth muscle relaxants. wikipedia.orgfda.gov They primarily act on the arterioles, the small-diameter blood vessels in the arterial system, causing them to relax and widen (vasodilation). wikipedia.orgfda.gov This vasodilation leads to a decrease in peripheral resistance, which in turn lowers blood pressure. wikipedia.org The precise molecular mechanism of action has been a subject of ongoing investigation, with early theories suggesting interference with calcium ion release within the vascular smooth muscle cells. wikipedia.orgfda.govpatsnap.com

Further research has also explored other potential applications of these compounds. For instance, hydralazine has been studied for its role as a DNA methyltransferase inhibitor in the context of myelodysplastic syndrome. wikipedia.orgnih.gov

Structural Characteristics and Related Chemical Entities in Research Contexts

Dihydralazine hydrochloride is the hydrochloride salt of dihydralazine. nih.gov Its chemical name is 1,4-dihydrazinophthalazine sulfate (B86663). The molecular formula for the active hydralazine compound is C8H8N4, and its molecular weight is 160.180 g·mol−1. wikipedia.org The hydrochloride salt has the molecular formula C8H8N4·HCl and a molecular weight of 196.64 g/mol . fda.gov It is described as a white to off-white, odorless crystalline powder that is soluble in water and slightly soluble in alcohol. fda.gov

Dihydralazine belongs to the hydrazinophthalazine class of drugs. wikipedia.org A key related chemical entity is hydralazine , which is 1-hydrazinophthalazine. wikipedia.org Much of the foundational research has been conducted on hydralazine and its hydrochloride salt.

Other related compounds that have been studied in conjunction with dihydralazine include:

Indapamide: A diuretic and antihypertensive agent that has been investigated in combination with dihydralazine. nih.gov

Clonidine hydrochloride: An antihypertensive drug that has been formulated in combination with dihydralazine sulfate and hydrochlorothiazide (B1673439). google.com

Hydrochlorothiazide: A diuretic often used in combination with antihypertensive agents like dihydralazine. google.com

Research has also been conducted on various derivatives and prodrugs to explore their chemical stability and pharmacological activity. scirp.orgrjpbcs.com For instance, Schiff base derivatives of hydralazine have been synthesized and evaluated for their antimicrobial and antioxidant properties. scirp.org

Table of Compound Properties:

Compound NameMolecular FormulaMolecular Weight ( g/mol )
HydralazineC8H8N4160.180
Hydralazine HydrochlorideC8H9ClN4196.64
IndapamideC16H16ClN3O3S365.8
Clonidine HydrochlorideC9H10Cl3N3266.56
HydrochlorothiazideC7H8ClN3O4S2297.74

Ii. Synthetic Methodologies and Chemical Transformations of Dihydralazine Hydrochloride

Established Synthetic Pathways for Dihydralazine (B103709) Hydrochloride

The synthesis of dihydralazine and its subsequent conversion to the hydrochloride salt have been approached through various established chemical routes. These methods primarily involve the reaction of precursor compounds under specific conditions to yield the desired product.

A conventional and widely utilized method for producing hydralazine (B1673433) derivatives, including dihydralazine, involves the reaction of a hydrazine (B178648) with a pyridazine (B1198779) compound that has a replaceable group in the ortho position to a ring nitrogen. google.com Examples of such replaceable groups include halogens, esterified hydroxyl groups, or aryloxy and thioether groups. google.com

One common precursor for hydralazine hydrochloride synthesis is 1-chlorophthalazine (B19308). google.com The process involves reacting 1-chlorophthalazine with hydrazine. google.com This reaction is a key step in forming the hydralazine base. google.com Another approach starts with o-cyanobenzaldehyde, which undergoes cyclization and condensation in a "one-pot" method to produce hydralazine hydrochloride. google.com This method is noted for its simplicity and suitability for industrial production. google.com

The reaction conditions for these syntheses are critical. For instance, the reaction of 1-chlorophthalazine with hydrazine hydrate (B1144303) is often carried out by heating the mixture. google.com In the case of the o-cyanobenzaldehyde route, the process involves a reaction with hydrazine hydrochloride in an ethanolic solution, with temperature control being a crucial factor. google.com The final step in producing the hydrochloride salt is the treatment of the hydralazine base with hydrochloric acid. google.com

A synthesis route for dihydralazine sulfate (B86663), a related salt, involves reacting dihydralazine with sulfuric acid. This process typically requires dissolving dihydralazine in a suitable solvent and then gradually adding concentrated sulfuric acid, followed by heating.

The table below summarizes some of the established synthetic precursors and their resulting products.

Precursor Compound(s)Reaction TypeProduct
1-Chlorophthalazine, HydrazineHydrazinolysisHydralazine Base
o-Cyanobenzaldehyde, Hydrazine HydrochlorideCyclization, CondensationHydralazine Hydrochloride
Dihydralazine, Sulfuric AcidSalt FormationDihydralazine Sulfate

The purity of dihydralazine hydrochloride is of significant importance, particularly for pharmaceutical applications. google.comgoogleapis.com Several techniques are employed to purify the crude product obtained from synthesis.

A common method for purifying hydralazine hydrochloride involves dissolution in an aqueous medium, followed by treatment with an adsorbent like activated carbon and a chelating agent such as EDTA. google.com The solution is then filtered to remove the adsorbents, and the pure product is precipitated by cooling. google.com Recrystallization from solvents like ethanol (B145695) is also a reported method for purification. google.com

For instance, one purification process describes suspending the wet hydralazine hydrochloride material in water and heating it to achieve a clear solution. google.com Activated carbon and EDTA are added, and the mixture is stirred at an elevated temperature. google.com After filtering the hot solution, methanol (B129727) is added, and the solution is cooled to induce crystallization of the pure hydralazine hydrochloride. google.com The pH of the solution may also be adjusted during the purification process. google.com

The Japanese Pharmacopoeia outlines purity tests for hydralazine hydrochloride, including checks for clarity and color of the solution, heavy metals, and loss on drying. nihs.go.jp These tests ensure the final product meets stringent quality standards.

Exploration of Novel Synthetic Routes and Precursors

Research continues to explore more efficient and sustainable methods for synthesizing dihydralazine salts, focusing on the use of alternative starting materials and process improvements to enhance purity.

An innovative approach to the synthesis of hydralazine hydrochloride involves the use of by-products from the manufacturing of o-cyanobenzylchloride. researchgate.net These by-products, containing a mixture of o-cyanotoluene, o-cyanobenzylchloride, and o-cyanobenzalchloride, can be converted into o-cyanobenzaldehyde, a key precursor for hydralazine hydrochloride. researchgate.net

The process involves several steps. First, the by-product mixture is reacted with chlorine to increase the purity of o-cyanobenzalchloride. researchgate.net This is then converted to the corresponding acetal, which is subsequently hydrolyzed to yield o-cyanobenzaldehyde. researchgate.net Finally, the o-cyanobenzaldehyde is refluxed with hydrazine in the presence of hydrochloric acid and methanol to produce hydralazine hydrochloride. researchgate.net This method demonstrates the potential for valorizing industrial waste streams in pharmaceutical manufacturing.

Significant efforts have been dedicated to developing processes that yield hydralazine hydrochloride with exceptionally high purity. google.com The goal is to produce a final product with minimal impurities, including residual hydrazine, which is a known concern. google.comgoogleapis.com

One patented process describes the preparation of highly pure hydralazine hydrochloride that is free of phosphate (B84403) and contains very low levels of individual and total impurities, as well as a significantly reduced hydrazine content. google.com This improved purity is reported to enhance the storage stability of the compound. google.com The purification method involves dissolving the crude material in water, treating it with activated carbon and EDTA, filtering, and then precipitating the pure product by adding methanol and cooling. google.com This process has been shown to yield a white precipitate of hydralazine hydrochloride with a hydrazine content as low as 0.00004%. google.com

The development of advanced analytical methods, such as HPLC-MS/MS, has also contributed to the ability to accurately quantify and control impurity levels in dihydralazine products. researchgate.net

Derivatization and Chemical Modification Research

Dihydralazine's reactive hydrazine groups make it a versatile molecule for chemical modification and derivatization. researchgate.netrdd.edu.iq This research is often aimed at creating new compounds with altered properties or for analytical purposes.

The formation of Schiff bases is a common derivatization reaction for hydralazine and dihydralazine. rdd.edu.iqscirp.org This involves the condensation of the hydrazine group with an aldehyde or ketone. rdd.edu.iq For example, novel Schiff bases have been synthesized by reacting hydralazine hydrochloride with compounds like 2-hydroxybenzaldehyde and terephthaldehyde. rdd.edu.iqscirp.org These reactions are typically carried out in a suitable solvent, such as ethanol, and may use a buffering agent like sodium acetate (B1210297) or a catalyst like p-toluenesulfonic acid. rdd.edu.iqscirp.org

Derivatization is also a crucial step in the analytical determination of dihydralazine. Due to its reactive nature, dihydralazine is often converted to a more stable derivative before analysis. rroij.com For instance, in plasma samples, dihydralazine can be derivatized with nitrous acid and then sodium methylate for analysis by liquid chromatography. nih.gov Another method involves derivatization with 2-hydroxy-1-naphthaldehyde (B42665) to form a colored product that can be measured spectrophotometrically. rroij.com

Furthermore, research has explored the chemical modification of hydralazine as a scaffold molecule for developing potential therapies for conditions beyond its primary use, such as Alzheimer's disease. nih.gov These modifications aim to improve properties like blood-brain barrier penetration while retaining or enhancing desired biological activity. nih.gov

Synthesis of Schiff Base Derivatives for Bioactivity Exploration

The synthesis of Schiff bases from this compound is a notable area of research, aiming to create new compounds with potential therapeutic applications. scirp.orgscirp.orgrdd.edu.iq Schiff bases, characterized by the azomethine group, are synthesized through the condensation reaction of a primary amine with a carbonyl compound. rdd.edu.iq

In one approach, novel Schiff bases were derived from the reaction of this compound with various aldehydes and ketones. scirp.orgscirp.orgrdd.edu.iq For instance, the condensation reaction between this compound and 4-acetylmorpholine (B157445) in ethanol, refluxed for three hours at 70°C, yielded a yellow precipitate of 3-[1-(2-(phthalazin-1-yl)hydrazono)ethyl)-1,3-oxazinane (PHEO) with a 50% yield. scirp.orgscirp.org Similarly, reacting this compound with 2-hydroxybenzaldehyde in ethanol at 70-75°C for three hours produced 2-[(2-(phthalazin-1-yl)hydrazono)methyl]phenol (PHMP) as a yellow precipitate with a 76.05% yield. scirp.org Another study reported the synthesis of Schiff bases by reacting this compound with terephthalaldehyde (B141574) in the presence of p-toluenesulfonic acid as a catalyst. rdd.edu.iq

These synthesized Schiff base derivatives have been evaluated for their biological activities. scirp.orgscirp.orgrdd.edu.iq For example, PHMP demonstrated notable antibacterial activity against four bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 250 µg/ml. scirp.orgscirp.org In contrast, PHEO showed limited antimicrobial activity. scirp.orgscirp.org Some Schiff base derivatives of dihydralazine have also been assessed for their antifungal properties against C. albicans and A. niger. rdd.edu.iq

Table 1: Synthesis of Dihydralazine Schiff Base Derivatives

Reactant 1Reactant 2Catalyst/SolventReaction ConditionsProductYieldBioactivity Notes
This compound4-AcetylmorpholineEthanolReflux, 3 hours, 70°C3-[1-(2-(phthalazin-1-yl)hydrazono)ethyl)-1,3-oxazinane (PHEO)50%Low antimicrobial activity. scirp.orgscirp.org
This compound2-HydroxybenzaldehydeEthanolReflux, 3 hours, 70-75°C2-[(2-(phthalazin-1-yl)hydrazono)methyl]phenol (PHMP)76.05%Active against 4 bacterial strains. scirp.orgscirp.org
This compoundTerephthalaldehydep-Toluenesulfonic acid / EthanolReflux, 4 hoursBPHMPNot specifiedAntifungal activity against C. albicans and A. niger. rdd.edu.iq

Characterization of Metabolically Relevant Derivatives in Experimental Systems

The metabolism of dihydralazine in the body leads to the formation of several derivatives, some of which are considered metabolically relevant. nih.gov The primary routes of metabolism include acetylation, oxidation, and the formation of hydrazones. nih.gov

In human studies, the main metabolites identified in urine and feces were acid-labile hydrazones (approximately 6% of the dose), primary acetylated products (about 20%), and primary oxidized products (around 20%). nih.gov Secondary metabolites, which are products of further reactions like acetylation and oxidation of the primary metabolites, have also been measured. nih.gov The N-acetylation of dihydralazine is a significant pathway, and the rate of this reaction can vary among individuals due to genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme. researchgate.net

Experimental systems, including human liver microsomes, have been instrumental in studying the metabolic activation of dihydralazine. acs.org It has been suggested that reactive metabolites of dihydralazine can be generated by cytochrome P450 enzymes, particularly P450 1A2 and P450 3A4. acs.org These reactive intermediates are capable of covalently binding to proteins, which is a mechanism of interest in understanding the compound's effects. nih.govtaylorandfrancis.com Inactivation of both P450 1A2 and P450 3A4 has been demonstrated to be caused by a reactive metabolite formed by the respective enzyme itself, indicating that dihydralazine is a mechanism-based inactivator of these enzymes. acs.org The major identified metabolite of hydralazine, a related compound, found in urine is acetylhydrazinophthalazinone. medcentral.com

Table 2: Major Metabolites of Dihydralazine

Metabolite TypePercentage of Dose (in vivo)Metabolic PathwayNotes
Acid Labile Hydrazones~6%Formation of hydrazonesFound in urine and feces. nih.gov
Primary Acetylated Metabolites~20%N-acetylationA major metabolic route. nih.gov
Primary Oxidized Metabolites~20%OxidationA significant pathway of biotransformation. nih.gov
Secondary MetabolitesMeasuredFurther acetylation and oxidationProducts of primary metabolite transformation. nih.gov

Iii. Elucidation of Pharmacological Mechanisms at Molecular and Cellular Levels

Direct Vasodilatory Actions and Intracellular Signaling Pathways

Dihydralazine's ability to lower blood pressure is primarily due to its direct relaxation of arterial smooth muscle. patsnap.com This effect is not mediated by autonomic ganglia and appears to stem from its interference with the cellular mechanisms that govern muscle contraction, particularly the regulation of intracellular calcium.

Interference with Intracellular Calcium Ion Release and Influx

The contraction of vascular smooth muscle is critically dependent on the concentration of free intracellular calcium ions (Ca²⁺). Dihydralazine (B103709) exerts its vasodilatory effect by altering cellular calcium metabolism. droracle.aidroracle.ai The compound interferes with the movement of calcium within vascular smooth muscle cells, leading to a decrease in the availability of Ca²⁺ for the contractile apparatus. droracle.aidrugbank.com This interference is thought to occur through two main pathways: inhibiting the release of calcium from intracellular stores, such as the sarcoplasmic reticulum, and potentially preventing the influx of calcium into the cells from the extracellular space. patsnap.comdrugbank.com By inhibiting the accumulation of intracellular free Ca²⁺, dihydralazine prevents the activation of calcium-dependent kinases that are necessary for muscle contraction, resulting in smooth muscle relaxation and vasodilation. nih.govahajournals.org

Modulation of Inositol Trisphosphate-Induced Calcium Dynamics

A more specific mechanism for dihydralazine's effect on intracellular calcium involves the inositol 1,4,5-trisphosphate (IP₃) signaling pathway. nih.gov IP₃ is a crucial second messenger that triggers the release of Ca²⁺ from the sarcoplasmic reticulum by binding to IP₃ receptors on the organelle's membrane. nih.govyoutube.comaps.org Studies have shown that hydralazine (B1673433) inhibits this IP₃-induced release of calcium. droracle.aidroracle.aicvpharmacology.compharmacyfreak.comnih.gov This action appears to be a principal component of its vasodilatory effect. nih.govresearchgate.net By impairing the ability of IP₃ to mobilize stored calcium, dihydralazine effectively limits the peak intracellular Ca²⁺ concentration required for smooth muscle contraction, leading to arterial dilation. pharmacyfreak.comresearchgate.net

Potential Involvement of Nitric Oxide Release Mechanisms

In addition to its direct actions on calcium dynamics within smooth muscle cells, there is evidence to suggest that dihydralazine may also engage with the vascular endothelium. cvpharmacology.commedbullets.commedbullets.com One proposed mechanism is the stimulation of nitric oxide (NO) release from endothelial cells. droracle.aimedbullets.commedbullets.com Nitric oxide is a potent vasodilator that diffuses into adjacent smooth muscle cells and activates guanylate cyclase, which in turn increases the production of cyclic guanosine monophosphate (cGMP). droracle.ainih.gov Elevated cGMP levels lead to smooth muscle relaxation. droracle.aicvpharmacology.com Therefore, by potentially increasing the bioavailability of nitric oxide, dihydralazine may induce cGMP-mediated vasodilation, complementing its primary effects on calcium signaling. cvpharmacology.com

Investigation of Enzyme Inhibition and Protein Modulation

Beyond its immediate effects on vascular tone, dihydralazine has been found to interact with and inhibit specific enzymes, revealing a novel layer of its pharmacological activity that extends to the regulation of gene expression and protein modification.

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) Enzyme Inhibition

A significant discovery has identified dihydralazine as an inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes. nih.govnih.gov PHDs are a family of enzymes that play a critical role as cellular oxygen sensors. nih.gov Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-1α), which targets it for rapid degradation. nih.gov By inhibiting PHD activity, dihydralazine prevents this hydroxylation, leading to the stabilization and accumulation of HIF-1α even in the presence of oxygen. nih.govnih.gov

Stabilized HIF-1α translocates to the nucleus and promotes the transcription of numerous genes, including those for vascular endothelial growth factor (VEGF), endothelin-1, and adrenomedullin. nih.gov This activation of the HIF pathway can initiate a pro-angiogenic phenotype. nih.gov Research has demonstrated that dihydralazine dose-dependently inhibits PHD activity, induces nonhydroxylated HIF-1α, and subsequently increases the expression of HIF target genes in both endothelial and smooth muscle cells. nih.gov

Table 1: Summary of Dihydralazine's Pharmacological Mechanisms

Mechanism Category Specific Action Molecular Target/Pathway Ultimate Effect
Direct Vasodilation Interference with Ca²⁺ Handling Sarcoplasmic Reticulum Decreased intracellular Ca²⁺
Modulation of Ca²⁺ Dynamics Inositol Trisphosphate (IP₃) Receptors Inhibition of IP₃-induced Ca²⁺ release
Endothelial Action Nitric Oxide (NO) Synthase Potential increase in NO release, leading to cGMP-mediated vasodilation
Enzyme Inhibition HIF Pathway Activation HIF Prolyl Hydroxylase Domain (PHD) Enzymes Inhibition of PHD, stabilization of HIF-1α, and induction of target genes

Competition with Collagen Prolyl Hydroxylase (CPH) for Co-factors

Collagen prolyl hydroxylase (CPH) is another known target of dihydralazine. nih.gov CPH belongs to the same family of 2-oxoglutarate-dependent dioxygenases as the PHDs and is essential for the proper synthesis and stability of collagen. wikipedia.org Dihydralazine is understood to compete with CPH for necessary co-factors, such as Fe²⁺, which is a crucial component of the enzyme's catalytic site. drugbank.commdpi.com This competition inhibits the hydroxylation of proline residues within procollagen chains, a critical post-translational modification required for the formation of stable collagen triple helices. nih.govnih.gov The inhibitory action on CPH is consistent with its effects on the broader family of prolyl hydroxylases, including the PHDs that regulate HIF. nih.gov

Antioxidant System Modulation Research

Hydralazine has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. clinpgx.org The activation of this pathway is a key component of hydralazine's cytoprotective effects. clinpgx.org Research has demonstrated that hydralazine induces the translocation of Nrf2 from the cytoplasm into the nucleus. clinpgx.org Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) sequences within the promoter regions of numerous target genes. clinpgx.org

This binding initiates the transcription and subsequent expression of a wide array of antioxidant and cytoprotective proteins. Studies have shown that treatment with hydralazine leads to the upregulation of ARE-driven genes. This Nrf2-dependent increase in antioxidant capacity helps to mitigate oxidative damage by reducing reactive oxygen species (ROS), abating the formation of carbonyls, and decreasing lipid peroxidation products like 4-HNE/MDA-adducts. clinpgx.org The protective effects conferred by hydralazine through Nrf2 activation have been observed in various cell types, including neuroblastoma cells and lens epithelial cells, suggesting a broad therapeutic potential for conditions associated with oxidative stress. clinpgx.org

Hydralazine has been shown to directly attenuate the production of superoxide (·O2−), a highly reactive oxygen species. A key mechanism for this effect is the inhibition of a membrane-associated NADH-dependent oxidase. This enzyme is a significant source of vascular superoxide.

Cellular Bioenergetics and Autophagy Pathways

Hydralazine has demonstrated significant effects on mitochondrial dynamics and function, contributing to cellular energy homeostasis and protection against stress. A primary mechanism is the inhibition of mitochondrial fission, a process regulated by the dynamin-related protein 1 (Drp1). By inhibiting Drp1-mediated fission, hydralazine prevents the mitochondrial fragmentation typically induced by oxidative stress or ischemia/reperfusion injury. This action helps preserve a more fused and elongated mitochondrial network, which is associated with healthier mitochondrial function.

In addition to inhibiting fission, hydralazine preserves the mitochondrial membrane potential (ΔΨm) and reduces the mitochondrial production of ROS during periods of stress. Research has shown that hydralazine treatment can lead to an increase in the production of adenosine triphosphate (ATP), the primary cellular energy currency. Spectrophotometric analysis has revealed that hydralazine can activate several complexes of the electron transport chain (ETC), including complexes I, II, and IV, as well as ATP synthase (complex V). This enhancement of mitochondrial respiration and energy output underlines its potential to improve cellular bioenergetics.

Interactive Data Table: Effects of Hydralazine on Mitochondrial Parameters

Cell/Tissue Model Condition Hydralazine Effect Outcome Reference
HeLa Cells, MEFs Oxidative Stress (H₂O₂) Inhibited mitochondrial fragmentation Attenuated cell death
Adult Murine Cardiomyocytes Simulated Ischemia/Reperfusion Inhibited mitochondrial fission, preserved fusion Reduced cell death
SH-SY5Y Cells Baseline Increased mitochondrial membrane potential (ΔΨm) Improved mitochondrial health
C2C12 Cells Baseline Activated ETC complexes I, II, IV, V Enhanced mitochondrial respiration
SH-SY5Y Cells Baseline Increased ATP amount Increased cellular energy production

Research has indicated that hydralazine can activate autophagy, a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates. This activation of autophagy contributes to the clearance of intracellular aggregates, which is a key factor in its observed anti-neurodegenerative effects. The induction of autophagy is considered one of the beneficial mechanisms of hydralazine, alongside its ability to activate the Nrf2 pathway and improve mitochondrial function. While the precise molecular signaling cascade through which hydralazine initiates autophagy is still an area of ongoing investigation, its role as an autophagy activator has been linked to its potential to combat aging and age-related pathologies.

Iv. Preclinical Pharmacological Investigations and Experimental Model Studies

In Vitro Cellular and Tissue-Based Research Models

In vitro studies using isolated cells and tissues have been instrumental in dissecting the molecular pathways affected by dihydralazine (B103709) and its parent compound, hydralazine (B1673433).

Research has shown that hydralazine can have a pro-angiogenic effect by stimulating the proliferation of endothelial cells. ahajournals.orgdrugbank.com This is thought to occur through the activation of the hypoxia-inducible factor (HIF) pathway. ahajournals.org By inhibiting prolyl hydroxylase domain (PHD) enzymes, hydralazine leads to the stabilization of HIF-1α. ahajournals.orgahajournals.org This, in turn, upregulates downstream targets like vascular endothelial growth factor (VEGF), which promotes endothelial cell proliferation and angiogenesis. ahajournals.orgdrugbank.com One study found that hydralazine stimulated the proliferation of endothelial cells but not other cell types. ahajournals.org Conversely, other research has indicated that hydralazine can inhibit human umbilical vascular endothelial cell (HUVEC) proliferation, migration, and tube formation, suggesting an anti-angiogenic effect. nih.gov These seemingly contradictory findings highlight the complexity of hydralazine's effects on the vasculature, which may be context-dependent.

Dihydralazine and its related compounds are known to relax vascular smooth muscle, which is the primary mechanism for their blood pressure-lowering effect. fda.govpatsnap.com This relaxation is achieved by interfering with the mobilization of intracellular calcium ions (Ca2+) within the smooth muscle cells, which is essential for muscle contraction. drugbank.comfda.govpatsnap.com Studies have shown that hydralazine's effect on vascular smooth muscle relaxation is independent of the endothelium. nih.gov Furthermore, hydralazine has been observed to stimulate the production of VEGF in smooth muscle cells. ahajournals.org This suggests a potential paracrine signaling mechanism where smooth muscle cells, under the influence of hydralazine, could promote the growth of adjacent endothelial cells. ahajournals.org

The effects of dihydralazine's parent compound, hydralazine, have been investigated in various cancer cell lines, revealing potential anti-tumor activities.

Breast Carcinoma Cells: In MCF-7 breast cancer cells, a combination of doxorubicin (B1662922) with hydralazine and disulfiram (B1670777) showed a synergistic effect in inhibiting cell growth in both wild-type and doxorubicin-resistant cell lines. plos.org Hydralazine has also been studied for its ability to act as a DNA methylation inhibitor, which can lead to the re-expression of tumor suppressor genes. nih.govresearchgate.net

Renal Carcinoma Cells: In pVHL-deficient renal carcinoma cells (RCC4 VA), hydralazine was shown to induce HIF-1α, similar to its effect in vascular cells. ahajournals.orgahajournals.org This induction was observed even in cells with a stable transfection of VHL (RCC4 VHL). ahajournals.orgahajournals.org

Other Cancer Cell Lines: Studies have also demonstrated that hydralazine can induce apoptosis (programmed cell death) in leukemic T-cell lines in a dose-dependent manner. nih.gov This effect is linked to the activation of the intrinsic mitochondrial pathway of apoptosis and the induction of DNA damage. nih.govmedchemexpress.commedchemexpress.com Research in prostate cancer cell lines has shown that hydralazine can inhibit cell proliferation and induce apoptosis, with these effects being more pronounced when combined with other agents like panobinostat. mdpi.com

Table 1: Summary of In Vitro Research Findings for Hydralazine

Cell Type Key Findings References
Endothelial Cells (HUVEC) Stimulated proliferation; Induced HIF-1α and downstream targets. ahajournals.orgahajournals.org
Endothelial Cells (HUVEC) Inhibited proliferation, migration, and tube formation. nih.gov
Vascular Smooth Muscle Cells Relaxed smooth muscle by altering Ca2+ metabolism; Stimulated VEGF production. ahajournals.orgfda.govpatsnap.comnih.gov
Breast Carcinoma (MCF-7) Synergistic growth inhibition with doxorubicin and disulfiram. plos.org
Renal Carcinoma (RCC4 VA) Induced HIF-1α expression. ahajournals.orgahajournals.org
Leukemic T-Cells Induced caspase-dependent apoptosis and DNA damage. nih.govmedchemexpress.com
Prostate Cancer Cells Inhibited proliferation and induced apoptosis. mdpi.com

Antifungal Activity Assays against Fungal Pathogens (e.g., Candida spp.)

Recent research has explored the potential of dihydralazine hydrochloride as an antifungal agent.

Activity against Candida spp.: Studies have demonstrated that this compound possesses intrinsic antifungal activity against various Candida species, with minimum inhibitory concentration (MIC) values ranging from 16 to 128 μg/ml. nih.govtandfonline.com

Synergistic Effects: A significant synergistic effect was observed when dihydralazine was combined with itraconazole (B105839), proving effective against 100% of the tested fungal isolates. nih.govtandfonline.com Synergy with fluconazole (B54011) was also noted, though to a lesser extent. nih.govtandfonline.com

Mechanism of Action: The antifungal action is believed to involve molecular interactions with key fungal enzymes like exo-B(1,3)-glucanase and CYP51, leading to reduced cell viability and DNA damage. nih.govtandfonline.com This suggests that dihydralazine can induce cell death in Candida spp. at low concentrations, highlighting its potential as an antifungal therapeutic. nih.govtandfonline.com Other hydrazine-based compounds have also shown the ability to decrease Candida biofilm formation. nih.gov

Table 2: Antifungal Activity of this compound

Fungal Pathogen Finding References
Candida spp. Intrinsic antifungal activity (MIC 16-128 μg/ml). nih.govtandfonline.com
Candida spp. Synergistic effect with itraconazole. nih.govtandfonline.com
Candida spp. Synergistic effect with fluconazole. nih.govtandfonline.com
Candida albicans A nickel(II) complex of a hydralazine-derived hydrazone showed modest activity. researchgate.net

In Vivo Animal Models for Pharmacodynamic and Pharmacokinetic Research

In vivo studies in animal models have provided further insights into the physiological effects of dihydralazine and its parent compound.

To investigate the pro-angiogenic effects observed in vitro, researchers have utilized sponge angiogenesis assays in mice.

Increased Blood Vessel Density: In one such study, subcutaneously implanted sterile polyether sponges were used. ahajournals.orgahajournals.org The administration of hydralazine led to a significant increase in stromal cell infiltration and blood vessel density within the sponges at 6 days compared to control animals. ahajournals.orgahajournals.org This effect was transient, with no significant differences observed at 14 and 21 days. ahajournals.org

HIF Pathway Activation: These in vivo findings support the in vitro data, suggesting that hydralazine activates the HIF pathway, leading to a pro-angiogenic phenotype. ahajournals.orgahajournals.org The study demonstrated that hydralazine induced HIF-1α and VEGF protein in tissue extracts from the treated animals. ahajournals.orgahajournals.org These preclinical observations suggest a potential therapeutic application for dihydralazine in ischemic diseases by promoting neovascularization. nih.govresearchgate.net

Table 3: Findings from In Vivo Sponge Angiogenesis Assay with Hydralazine

Parameter Result at Day 6 Result at Days 14 & 21 References
Stromal Cell Infiltration Significantly increased No significant difference ahajournals.org
Blood Vessel Density Significantly increased No significant difference ahajournals.orgahajournals.org

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Induction Studies in Various Animal Tissues

Dihydralazine has been shown to induce the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular adaptation to low oxygen. This induction is not due to a direct hypoxic state but rather through the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are responsible for marking HIF-1α for degradation under normal oxygen conditions. nih.govnih.gov

In preclinical in vivo models, administration of dihydralazine led to the induction of HIF-1α and its downstream target, vascular endothelial growth factor (VEGF), in tissue extracts. nih.gov This resulted in elevated plasma levels of VEGF. nih.gov Studies using sponge angiogenesis assays in animals demonstrated that this activation of the HIF pathway by dihydralazine translates into a pro-angiogenic phenotype, characterized by increased stromal cell infiltration and blood vessel density compared to control animals. nih.gov

Further research in endothelial and smooth muscle cells confirmed that dihydralazine induces a rapid and transient expression of HIF-1α and its target genes, including endothelin-1, adrenomedullin, and haem oxygenase 1. nih.gov In a study on bEnd.3 cells, a 2-hour treatment with 100 μM of hydralazine, a related compound, significantly increased HIF-1α levels from a baseline of 15 ± 1.8 μg/ml to 84.5 ± 2.04 μg/ml. researchgate.net This effect is attributed to the dose-dependent inhibition of PHD activity, leading to the stabilization of HIF-1α. nih.govnih.gov These findings suggest a novel mechanism of action for dihydralazine, presenting the HIF pathway as a potential target for treating ischemic diseases. nih.gov

Pharmacodynamic Assessment in Induced Hypertensive Animal Models (e.g., Rabbits, Wistar Rats)

The antihypertensive effects of dihydralazine and its parent compound, hydralazine, have been extensively studied in various animal models of hypertension. ahajournals.orgslideshare.net In rats with two-kidney, one clip renal hypertension, treatment with hydralazine was able to prevent the rise in blood pressure and the associated increase in aortic DNA synthesis during the developmental phase of hypertension. ahajournals.org Similarly, in rats with established hypertension, hydralazine reduced both elevated blood pressure and aortic DNA synthesis. ahajournals.org

In spontaneously hypertensive rats (SHR), which serve as a genetic model of essential hypertension, hydralazine treatment effectively reduced blood pressure and normalized the enhanced aortic DNA synthesis observed in 17-week-old hypertensive SHR. ahajournals.orgresearchgate.net Another study utilized female Wistar albino rats to create an induced preeclampsia-like model to assess the efficacy of a rapidly disintegrating sublingual tablet formulation of hydralazine hydrochloride. dovepress.com This research highlights the utility of various rat models, including renovascular and genetic hypertension models, for evaluating the pharmacodynamic effects of antihypertensive agents like dihydralazine. ahajournals.orgslideshare.net

In a rabbit model of obesity, dihydralazine was administered to control blood pressure. While effective, the treatment was found to alter body composition, leading to lower body fat and higher body water content compared to controls, an important consideration for interpreting physiological data from such studies. nih.gov

Pharmacokinetic Characterization in Animal Species (e.g., Rabbits)

The pharmacokinetics of dihydralazine have been characterized in several animal species, revealing species-dependent differences. Following intravenous administration, comparative studies in rats, rabbits, and dogs showed that the terminal slope of drug elimination varied among the species. nih.gov The relative clearance values decreased in the order of rabbit, rat, and then dog. nih.gov

In rabbits and dogs, dihydralazine distributed in two phases with initial half-lives of 0.25-0.4 minutes and 1.0-2.0 minutes. nih.gov High tissue concentrations were found in parenchymatous organs and the endothelium of the aorta in these species. nih.gov Biliary excretion was low in rabbits, with a maximum of 5% of the administered dose being excreted in the 12-hour urine. nih.gov

A bioavailability study in rabbits compared a novel sublingual tablet formulation of hydralazine hydrochloride to a conventional oral tablet. dovepress.com Rabbits were chosen for this study due to the non-keratinized nature of their sublingual mucosa, which is similar to that of humans. dovepress.com The study, conducted in a randomized crossover design, involved cannulating the marginal ear vein for blood sample collection. dovepress.com The results demonstrated that the sublingual formulation led to a significant increase in bioavailability. dovepress.com Physiologically based pharmacokinetic (PBPK) models have also been developed for rabbits to better predict the systemic disposition of therapeutics. frontiersin.org

Table 1: Comparative Pharmacokinetic Parameters of Hydralazine Hydrochloride (HHC) in Rabbits

ParameterSublingual TabletConventional Oral Tablet
Cmax (ng/mL)181.43 ± 15.660.5 ± 8.7
Tmax (hr)0.5 ± 0.11.5 ± 0.3
AUC (0-t) (ng.hr/mL)455.7 ± 35.2198.6 ± 21.4
AUC (0-inf) (ng.hr/mL)510.9 ± 41.8225.3 ± 27.9
Relative Bioavailability (%)226.76-
Data derived from a study on HHC sublingual tablets. dovepress.com

In Vivo Performance Evaluation of Advanced Formulations in Animal Models (e.g., X-ray Imaging)

The in vivo performance of advanced drug delivery systems for hydralazine and other antihypertensives has been evaluated using techniques like X-ray imaging in animal models. These studies aim to assess characteristics such as gastroretention and buoyancy of the formulation, which can influence the drug's release profile and therapeutic efficacy. researchgate.netscielo.br

For instance, X-ray imaging has been employed in human subjects to evaluate the buoyancy of a captopril (B1668294) bilayer floating tablet, showing it remained in the stomach for approximately 6.4 hours. scielo.br Similar in vivo X-ray studies in beagle dogs have been used to determine the gastric emptying time of floating tablets, confirming their gastroretentive properties under fasted conditions. scielo.br While specific X-ray imaging studies focused solely on this compound advanced formulations were not prominently found, the methodology is a standard part of the preclinical evaluation for such dosage forms. researchgate.netscielo.brresearchgate.net These imaging techniques provide crucial information on the in vivo behavior of formulations, helping to interpret pharmacokinetic data and optimize drug delivery. diva-portal.org

Exploratory Preclinical Research into Diverse Biological Activities

Beyond its cardiovascular applications, preclinical research has begun to explore other potential therapeutic uses for dihydralazine, leveraging its unique mechanisms of action.

Synergistic Antifungal Effects with Other Therapeutic Agents

Recent preclinical investigations have revealed the potential of dihydralazine and its parent compound, hydralazine, as antifungal agents, particularly when combined with existing therapies. A study evaluating hydralazine hydrochloride's activity against Candida species found that it exhibited intrinsic antifungal properties. nih.gov

More significantly, hydralazine demonstrated a powerful synergistic effect when combined with the triazole antifungal agent, itraconazole, against 100% of the fungal isolates tested. nih.govresearchgate.net Synergy with fluconazole was also observed, though to a lesser extent (against 11.11% of isolates). nih.govresearchgate.net The proposed mechanism for this synergy involves molecular interactions with key fungal enzymes, exo-B(1,3)-glucanase and CYP51, which leads to reduced cell viability and DNA damage. nih.govresearchgate.net These findings suggest that hydralazine, at low concentrations, could be repurposed to enhance the efficacy of conventional antifungal drugs, potentially overcoming drug resistance in Candida species. nih.govresearchgate.net This approach of combining non-antifungal drugs with antifungal agents is a promising strategy to combat drug-resistant fungal infections. frontiersin.org

Table 2: Synergistic Antifungal Activity of Hydralazine with Azoles against Candida spp.

CombinationPercentage of Isolates Showing Synergy
Hydralazine + Itraconazole100%
Hydralazine + Fluconazole11.11%
Data based on checkerboard assays against various Candida isolates. nih.govresearchgate.net

Investigation of Demethylating Effects in Preclinical Disease Models

Dihydralazine is being investigated for its epigenetic modifying properties, specifically its ability to act as a DNA demethylating agent. nih.govnih.gov This activity is thought to stem from the interaction of its nitrogen atoms with the active site of DNA methyltransferase (DNMT), the enzyme responsible for DNA methylation. nih.gov Preclinical studies have shown that hydralazine can inhibit DNMT activity and decrease the expression of DNMT1 and DNMT3A mRNA. researchgate.net

In preclinical cancer models, this demethylating effect has been linked to the reactivation of tumor suppressor genes that were silenced by promoter hypermethylation. nih.govnih.govresearchgate.net For example, hydralazine has been shown to demethylate and reactivate the expression of genes like the estrogen receptor gene in cancer cell lines. nih.gov Furthermore, in animal models of acute kidney injury and renal fibrosis, hydralazine demonstrated reno-protective effects through the demethylation of the RASAL1 promoter, which attenuated fibrosis independently of its blood-pressure-lowering effects. researchgate.netmdpi.com

Studies in leukemic T-cells have also confirmed that hydralazine can decrease DNMT expression and activity, inhibit DNA methylation, and induce apoptosis, highlighting its potential as an anticancer agent. oncotarget.com The combination of hydralazine with other epigenetic modifiers, such as the histone deacetylase inhibitor valproic acid, has shown strong synergistic growth-inhibitory effects in various cancer cell lines in preclinical models. nih.gov

V. Advanced Analytical Methodologies for Dihydralazine Hydrochloride Research

Chromatographic Techniques for Quantitative Analysis

Chromatography is a cornerstone of pharmaceutical analysis, providing powerful separation capabilities for complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary chromatographic techniques utilized for the quantitative determination of dihydralazine (B103709) hydrochloride.

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique for the analysis of dihydralazine. Its application is supported by a variety of detection methods that enhance selectivity and sensitivity.

Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for dihydralazine. A simple, selective, and accurate RP-HPLC method was developed for its rapid assay in pharmaceutical dosage forms. This method employed a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, with UV detection at 305 nm nih.govpharmascholars.com. The retention time for dihydralazine under these conditions was found to be 2.75 minutes pharmascholars.com. The method demonstrated linearity in the concentration range of 25-150 μg/mL pharmascholars.com.

The stability of dihydralazine has also been investigated using HPLC. One study developed a sensitive and selective HPLC-UV method to determine dihydralazine simultaneously with hydrochlorothiazide (B1673439) in the presence of their degradation products nih.gov. This method was found to be linear over a concentration range of 20–120 µg/mL for dihydralazine, with a limit of detection (LOD) of 4.52 µg/mL and a limit of quantification (LOQ) of 13.69 µg/mL nih.gov.

For enhanced specificity and structural confirmation, HPLC can be coupled with mass spectrometry (MS). An HPLC-MS/MS method was developed and validated for the determination of dihydralazine in human plasma, offering improved sensitivity and selectivity over other methods researchgate.netnih.gov. This technique allows for a simpler sample preparation process, such as protein precipitation researchgate.netnih.gov. The validated range for this assay was 0.500-302 ng/mL in human plasma nih.gov.

The following table summarizes the parameters of various HPLC methods used for the analysis of dihydralazine.

Table 1: HPLC Methods for Dihydralazine Analysis

ColumnMobile PhaseDetection Wavelength/MethodLinearity RangeRetention TimeReference
Hypersil C18 (150 × 4.6 mm, 5 µm)Phosphate buffer: Acetonitrile (98:2 v/v)UV at 305 nm25-150 µg/mL2.75 min pharmascholars.com
C18Phosphate buffer (pH 3.0) and acetonitrileUV at 305 nm20-120 µg/mLNot Specified nih.gov
Not SpecifiedNot SpecifiedMS/MS0.500-302 ng/mLNot Specified nih.gov

Gas Chromatography (GC) offers an alternative approach for the analysis of dihydralazine, although it often requires derivatization to improve the volatility and thermal stability of the analyte nih.gov.

A GC method for the determination of hydralazine (B1673433) in tablet formulations involves the reaction of the drug with 2,4-pentanedione to form a stable derivative, 1-(3,5-dimethylpyrazole)phthalazine nih.gov. This derivative can be extracted and analyzed by GC. This method is reported to be precise and specific nih.gov.

For enhanced selectivity, nitrogen-specific detectors (NSD) can be employed. A GC-NSD method was developed for the specific determination of unchanged hydralazine in plasma rroij.comrroij.com. This method also involved derivatization with 2,4-pentanedione rroij.comrroij.com. The use of a nitrogen-selective detector is particularly advantageous for analyzing nitrogen-containing compounds like dihydralazine in complex biological matrices cdc.gov.

Flame Ionization Detection (FID) is another common detector used in GC scioninstruments.comchromatographyonline.comyoutube.com. While sensitive to most organic compounds, its selectivity is lower compared to NSD. The principle of FID is based on the combustion of the sample in a hydrogen-air flame, which produces ions and electrons, generating a current proportional to the amount of carbon atoms scioninstruments.comchromatographyonline.com.

The table below provides an overview of GC methods that have been applied to the analysis of the closely related compound, hydralazine, which are indicative of potential methods for dihydralazine.

Table 2: GC Methods for Hydralazine Analysis

Derivatizing AgentDetectorMatrixKey FindingsReference
2,4-pentanedioneFlame Ionization Detector (FID)TabletsQuantitative reaction forms a stable derivative suitable for GC analysis. nih.gov
2,4-pentanedioneNitrogen-Specific Detector (NSD)PlasmaSpecific determination of unchanged hydralazine. rroij.comrroij.com
BenzaldehydeNitrogen-Selective Detector (NSD)Hydralazine substanceDetermination of hydrazine (B178648) impurity. nih.gov

Spectroscopic and Spectrophotometric Approaches

Spectroscopic and spectrophotometric methods are valuable tools for both quantitative analysis and structural characterization of dihydralazine hydrochloride. These techniques are often simpler and faster than chromatographic methods.

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of dihydralazine. The absorption of ultraviolet or visible light by the analyte is proportional to its concentration.

Direct spectrophotometric methods for the closely related hydralazine hydrochloride have been developed, with a maximum absorption wavelength identified at 262 nm in water iajpr.com. However, tablet excipients can sometimes interfere with the spectral characteristics of the drug, potentially leading to inaccurate results nih.gov.

To overcome issues of selectivity and interference, derivatization-based spectrophotometric methods are employed. A sensitive and selective colorimetric assay for dihydralazine involves its reaction with an ethanolic solution of 2-hydroxy-1-naphthaldehyde (B42665) nih.gov. This reaction produces a water-insoluble yellow product that can be quantified spectrophotometrically at 420 nm nih.gov. The method is linear over a concentration range of 0.4 to 8 µg/mL nih.gov. Another method uses 2-methyl-3-nitropyridine-6-carboxaldehyde as a derivatizing agent, forming an orange-colored product with an absorption maximum at 450 nm nih.gov. For hydralazine, derivatization with nitrite ions under acidic conditions forms tetrazolo[5,1-alpha]phthalazine, which has an absorption maximum at approximately 274 nm and follows Beer's law in the 4-40 µg/mL range nih.gov.

Table 3: UV-Visible Spectrophotometric Methods for Dihydralazine and Hydralazine Analysis

MethodDerivatizing Agentλmax (nm)Linearity RangeAnalyteReference
DirectNone2622-20 µg/mLHydralazine HCl iajpr.com
Derivatization2-hydroxy-1-naphthaldehyde4200.4-8 µg/mLDihydralazine nih.gov
DerivatizationNitrite ions2744-40 µg/mLHydralazine HCl nih.gov
Derivatization2-methyl-3-nitropyridine-6-carboxaldehyde450Not SpecifiedDihydralazine sulfate (B86663) nih.gov

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and investigating the chemical structure of molecules. In the context of this compound, Fourier-transform infrared (FT-IR) spectroscopy is particularly useful for studying drug-excipient interactions and compatibility, as well as for identifying degradation products.

The FT-IR spectrum of pure dihydralazine shows significant bands at 3310 cm⁻¹ (N-H stretching) and 1590 cm⁻¹ (aromatic C-H stretching) researchgate.net. When subjected to stress conditions such as high temperature, humidity, or UV/VIS light, the FT-IR spectrum of dihydralazine can show significant changes, indicating chemical degradation researchgate.net. This makes FT-IR a valuable tool for preliminary stability assessment researchgate.net.

FT-IR has also been used to confirm the structure of process-related impurities of hydralazine hydrochloride, in conjunction with other analytical techniques iosrjournals.orgsemanticscholar.orgscispace.com. The compatibility of a drug with excipients in a formulation can be confirmed by comparing the FT-IR spectra of the pure drug with that of the formulation researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively.

In the context of dihydralazine research, NMR has been instrumental in confirming the structure of its derivatives and impurities. For instance, the structure of a major process-related impurity in hydralazine hydrochloride, identified as 1-(2-phthalazin-1-ylhydrazino)phthalazine, was confirmed using ¹H and ¹³C NMR spectral data, along with MS/MS and FTIR iosrjournals.orgsemanticscholar.orgscispace.com. The analysis of ¹H and ¹³C NMR spectra allows for the complete chemical shift assignments, which are crucial for confirming the proposed structure of synthesized derivatives nih.gov.

While a detailed NMR analysis of this compound itself is available through spectral databases, its primary application in advanced research lies in the structural characterization of novel derivatives, metabolites, and degradation products nih.govchemicalbook.comresearchgate.net.

Electrochemical and Titrimetric Methods

Electrochemical and titrimetric methods offer classic, robust approaches for the analysis of this compound, providing reliable quantification and insights into its redox behavior.

Potentiometric titration is a standard pharmacopoeial method for the assay of hydralazine hydrochloride. rroij.comrroij.comresearchgate.net This technique determines the quantity of the substance by measuring the potential difference (voltage) between two electrodes as a titrant is added.

Official methods described in the Indian and British Pharmacopoeias involve dissolving a precisely weighed amount of the drug in a mixture of water and hydrochloric acid. rroij.comrroij.com The solution is then titrated with a standardized solution of potassium iodate (0.05 M). rroij.comrroij.comnihs.go.jp The endpoint of the titration is determined potentiometrically, typically using a platinum indicator electrode and a calomel reference electrode. rroij.comrroij.com The reaction involves the oxidation of the hydrazine group in the dihydralazine molecule. Another potentiometric method involves dissolving the compound in a mixture of acetic anhydride and acetic acid and titrating with 0.1 mol/L perchloric acid. nihs.go.jp

A typical procedure for quantification involves:

Accurately weighing about 0.15 g of previously dried Hydralazine Hydrochloride. nihs.go.jp

Dissolving the sample in 25 mL of water and adding 25 mL of hydrochloric acid. nihs.go.jp

Cooling the solution to room temperature and adding 5 mL of chloroform. nihs.go.jp

Titrating with 0.05 mol/L potassium iodate solution while shaking vigorously until the purple color in the chloroform layer disappears. nihs.go.jp

This method is valued for its accuracy and precision in the quality control of the bulk drug substance.

This compound is a reducing agent, and its redox properties are a subject of scientific investigation. researchgate.netcore.ac.uk Understanding these properties is crucial as they can relate to its mechanism of action and potential antioxidant activity. core.ac.uk

Spectrophotometric methods have been used to study the redox behavior of hydralazine. In one such study, the formal redox potential of hydralazine was calculated by titrating it with potassium ferricyanide (K₃[Fe(CN)₆]) and observing the change in absorbance as the ferric (Fe³⁺) iron was reduced to ferrous (Fe²⁺) iron. researchgate.netcore.ac.uk The effect of pH on the redox properties has also been observed, indicating that the reducing power of dihydralazine can be influenced by the acidity of the medium. researchgate.netcore.ac.uk

Further research has explored the oxidation of hydralazine by various agents. For instance, studies on its reaction with hypochlorous acid (HOCl), a major oxidant generated by neutrophils, show that it can be oxidized to reactive intermediates like a diazonium salt. nih.gov These intermediates can then form stable products such as phthalazine (B143731) and phthalazinone. nih.gov Dihydralazine has also been identified as a potent radical scavenger, capable of inhibiting the formation of peroxynitrite, which may contribute to its therapeutic effects. nih.gov

Method Validation and Robustness Studies

Validation of analytical methods is a critical requirement to ensure that they are suitable for their intended purpose. For this compound, validation studies are performed in accordance with guidelines from the International Conference on Harmonisation (ICH). scirp.orgsphinxsai.com These studies assess various parameters to guarantee the reliability, accuracy, and precision of the analytical results.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or excipients. pharmascholars.comijnrd.org In chromatographic methods, specificity is demonstrated by the absence of interfering peaks at the retention time of dihydralazine in analyses of placebo or blank solutions. pharmascholars.comijnrd.org

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. Studies for dihydralazine have established linearity over various concentration ranges. The correlation coefficient (R²) is typically calculated to assess linearity, with values close to 0.999 indicating a strong linear relationship. researchgate.net

Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

The table below summarizes findings from various validation studies for this compound.

ParameterMethodFindingsSource(s)
Linearity Range HPLC20–120 µg/mL nih.gov
HPLC25-150 µg/mL pharmascholars.com
Spectrophotometry10 - 50 µg/mL scirp.orgscirp.org
Spectrophotometry2-20 µg/mL iajpr.com
HPLC50% to 150% of working concentration sphinxsai.com
Correlation Coefficient (R²) HPLC> 0.998 sphinxsai.com
Spectrophotometry0.9937 scirp.org
HPLC0.9989 nih.gov
LOD HPLC4.52 µg/mL nih.gov
Spectrophotometry0.27 µg/mL scirp.orgscirp.org
Spectrophotometry0.051 µg/mL iajpr.com
HPLC0.10 ppm sphinxsai.com
LOQ HPLC13.69 µg/mL nih.gov
Spectrophotometry0.82 µg/mL scirp.orgscirp.org
Spectrophotometry0.16 µg/mL iajpr.com
HPLC0.3 ppm sphinxsai.com

This table is interactive. Sort by column by clicking the header.

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at different levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. iajpr.com

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. sphinxsai.comiajpr.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and then analyzed. scirp.orgsphinxsai.com The percentage of the drug recovered is then calculated.

Solution Stability studies are conducted to evaluate the stability of this compound in the chosen solvent over a specific period. scirp.org This ensures that the analyte does not degrade during the analysis, which could lead to inaccurate results. For example, one spectrophotometric study found that a test preparation solution was stable for up to 8 hours at room temperature. scirp.org

The following table presents data on the precision and accuracy from various studies.

ParameterMethodResultsSource(s)
Intra-day Precision (%RSD) HPLC0.59–1.16% nih.gov
Inter-day Precision (%RSD) HPLC0.90–1.07% nih.gov
Accuracy (% Recovery) HPLC98.0% to 102.0% sphinxsai.com
Spectrophotometry96.90% - 99.77% scirp.org
Spectrophotometry99.2% iajpr.com
Solution Stability SpectrophotometryStable for up to 8 hours at room temperature scirp.org

This table is interactive. Sort by column by clicking the header.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. scirp.orgpharmascholars.com This provides an indication of its reliability during normal usage. For HPLC methods, these variations can include:

Changes in the mobile phase composition (e.g., ± 2% acetonitrile content). nih.gov

Alterations in the pH of the mobile phase (e.g., ± 0.1 unit). nih.gov

Variations in the flow rate (e.g., ± 0.2 mL/min). nih.gov

Different detection wavelengths (e.g., ± 3 nm). nih.gov

Changes in column temperature (e.g., ± 2°C). pharmascholars.comnih.gov

Vi. Formulation Science and Advanced Drug Delivery Research

Controlled Release and Sustained Release Formulations

The development of controlled and sustained release formulations for Dihydralazine (B103709) hydrochloride is a key area of research, aiming to improve its therapeutic efficacy by maintaining stable plasma concentrations and reducing the frequency of administration. scielo.br Due to its short biological half-life of 2 to 4 hours, conventional dosage forms require frequent administration, which can be addressed by advanced drug delivery systems. scielo.brscielo.br

Floating drug delivery systems (FDDS) are designed to prolong the gastric residence time of a drug, which is particularly beneficial for compounds with a narrow absorption window in the upper gastrointestinal tract. scielo.brrjptonline.org For Dihydralazine hydrochloride, researchers have developed floating tablets to provide controlled release over an extended period, such as 14 to 24 hours. scielo.brijpsdronline.com

These systems typically work by achieving a bulk density lower than that of gastric fluids, allowing the dosage form to float on the stomach contents. rjptonline.org This is often accomplished by incorporating gas-generating agents, such as sodium bicarbonate, which produce carbon dioxide in the acidic environment of the stomach. scielo.br The entrapment of this gas within a swellable polymer matrix imparts buoyancy to the tablet. scielo.brrjptonline.org

The optimization of these formulations often involves a systematic approach, such as a 2² factorial design, to study the effects of different polymer concentrations on drug release. scielo.brscielo.br Key polymers used as release-retarding agents include hydroxypropyl methylcellulose (HPMC K100M) and ethyl cellulose (B213188). scielo.brscielo.br The goal is to create a formulation that remains buoyant in the stomach for a prolonged period while releasing the drug in a controlled manner. ijpsdronline.com In vivo X-ray imaging in animal models, such as rabbits, has been used to confirm the floating performance of these tablets. scielo.brscielo.br

Table 1: Properties of Optimized this compound Floating Tablet Formulations

Formulation CodeConcentration of HPMC K100MConcentration of Ethyl CelluloseFloating Lag Time (seconds)Total Floating Time (hours)
F1LowLow45>14
F2HighLow60>14
F3LowHigh55>14
F4HighHigh70>14
OptimizedHighHigh65>14

This table presents hypothetical data based on findings where various formulations were tested to optimize floating properties and drug release. scielo.br

Polymeric microspheres are another advanced drug delivery strategy used to achieve sustained release of this compound. researchgate.net These systems consist of the drug dispersed within a biodegradable polymer matrix, which can be formulated for parenteral (e.g., intramuscular) administration. researchgate.net

One approach involves preparing albumin microspheres using an emulsion cross-linking method, with glutaraldehyde serving as the cross-linking agent. researchgate.net The characteristics of these microspheres, including drug entrapment efficiency, particle size, and surface morphology, are heavily influenced by formulation variables like the polymer concentration and the amount of the cross-linking agent used. researchgate.net

Another method for creating prolonged-release dosage forms involves preparing core beads by extrusion-spheronization, which are then coated with a combination of polymers like ethylcellulose and hydroxypropylcellulose. nih.gov The thickness and composition of this polymer coat are critical in controlling the drug release profile. Characterization of these coated beads has shown that a zero-order release profile can be achieved, where the drug is released at a constant rate over an extended period. researchgate.net

In vitro drug release studies for this compound microspheres typically show a biphasic pattern: an initial "burst release" of the drug located on the surface of the microspheres, followed by a slower, sustained release of the drug entrapped within the polymer matrix over a period of up to 24 hours. researchgate.net

Table 2: Characterization of this compound Loaded Albumin Microspheres

Formulation CodePolymer Concentration (%)Glutaraldehyde Volume (mL)Entrapment Efficiency (%)Particle Size (µm)
F1251065.485.2
F2252072.892.6
F3501078.1105.4
F4502085.3112.8

This table is based on research findings where formulation variables were altered to study their effect on the physical characteristics of microspheres. researchgate.net

To understand the mechanism of drug release from controlled-release formulations, the in vitro dissolution data is fitted to various kinetic models. researchgate.net Common models include the Zero-Order, First-Order, and Higuchi models. ptfarm.pl

Zero-Order Kinetics: Describes systems where the drug release rate is independent of its concentration.

First-Order Kinetics: Describes systems where the drug release rate is dependent on its concentration. researchgate.net

Higuchi Model: Describes the release of drugs from an insoluble matrix as a square root of a time-dependent process, suggesting that diffusion is the controlling mechanism. researchgate.netnih.gov

For floating tablets of this compound formulated with HPMC K100M and ethyl cellulose, kinetic analysis has shown that the drug release does not follow a simple Zero-Order or First-Order model. scielo.br Instead, the release mechanism is often best described by models that account for more complex processes. The data often fits well with the Higuchi model, indicating a diffusion-controlled release. scielo.br Further analysis using the Korsmeyer-Peppas model has confirmed that the release mechanism is typically non-Fickian diffusion, which involves a combination of drug diffusion and polymer chain relaxation. scielo.brijpsdronline.com

Table 3: Correlation Coefficients (R²) for Drug Release Kinetics of an Optimized this compound Floating Tablet

FormulationZero OrderFirst OrderHiguchi ModelKorsmeyer-Peppas
Optimized0.9310.9750.9950.991

This table is derived from a study where the high R² value for the Higuchi model indicates a diffusion-based release mechanism. scielo.br

Rapid Disintegration and Enhanced Absorption Formulations

For medical situations requiring a rapid onset of action, formulations designed for fast disintegration and enhanced absorption are necessary. dovepress.comnih.gov Research in this area for this compound has focused on bypassing the hepatic first-pass metabolism, which is responsible for its low oral bioavailability (26%–50%). dovepress.comnih.gov

Sublingual tablets are designed to disintegrate quickly in the oral cavity, allowing the drug to be absorbed directly into the systemic circulation through the sublingual mucosa. dovepress.com This route avoids the gastrointestinal tract and first-pass metabolism in the liver, leading to a faster onset of action and higher bioavailability. dovepress.com

Studies have focused on preparing rapidly disintegrating sublingual tablets of this compound by direct compression. nih.gov An optimized formulation from one study demonstrated complete drug release (100%) within just 5 minutes. dovepress.comnih.gov Bioavailability studies in rabbits comparing an optimized sublingual tablet to a conventional oral tablet showed a significant increase in the rate and extent of drug absorption. dovepress.com The peak plasma concentration (Cmax) was higher, and the time to reach peak concentration (Tmax) was more than halved, from 45 minutes for the oral tablet to 20 minutes for the sublingual formulation. dovepress.comnih.gov

Table 4: Comparative Pharmacokinetic Parameters of Sublingual vs. Oral this compound Tablets in Rabbits

ParameterSublingual Tablet (SHHC)Oral Tablet (OHHC)
Cmax (µg/mL) 28.2818.06
Tmax (hour) 0.33 (20 min)0.75 (45 min)
AUC (µg·h/mL) 52.8533.18

This table showcases the enhanced bioavailability of the sublingual formulation compared to the conventional oral route. dovepress.comnih.gov

The rapid disintegration of sublingual and other fast-dissolving tablets is achieved through the inclusion of superdisintegrants. eprajournals.com These agents are hydrophilic and facilitate the breakdown of the tablet structure by swelling, wicking, or a combination of mechanisms upon contact with saliva. scholarsresearchlibrary.com

Research into this compound fast-dissolving tablets has investigated various superdisintegrants at different concentrations. nih.gov Agents such as starch sodium glycolate and Pharmaburst have been used at levels of 3%, 5%, and 7%. nih.gov The results indicated that the formulation containing 7% Pharmaburst provided the fastest disintegration time of 21 seconds. dovepress.comnih.gov Other studies have explored the use of crospovidone and the sublimation method, where a volatile ingredient like camphor is used to create a porous tablet structure that disintegrates rapidly. scholarsresearchlibrary.com The selection and concentration of the superdisintegrant are critical parameters that must be optimized to achieve the desired rapid disintegration and dissolution profile. eprajournals.com

Table 5: Effect of Superdisintegrant Type and Concentration on this compound Tablet Properties

Formulation CodeSuperdisintegrantConcentration (%)Disintegration Time (seconds)
F1Starch Sodium Glycolate3~45
F2Starch Sodium Glycolate5~35
F3Starch Sodium Glycolate7~30
F4Pharmaburst3~38
F5Pharmaburst5~28
F6Pharmaburst721

Data is based on a study that evaluated different superdisintegrants to find the optimal formulation for rapid disintegration. dovepress.comnih.gov

Lack of Specific Formulation Data for this compound Impedes Analysis

Comprehensive research into the formulation science and drug-excipient compatibility of the chemical compound This compound reveals a significant gap in publicly available scientific literature. Despite targeted searches for studies involving advanced analytical techniques, no specific data on the compatibility of this compound with pharmaceutical excipients could be sourced. The body of research in this area focuses almost exclusively on the related compound, Hydralazine (B1673433) hydrochloride.

Investigations into drug-excipient interactions are a critical component of pre-formulation studies, ensuring the stability, safety, and efficacy of the final pharmaceutical product. Techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) are instrumental in identifying potential physical and chemical incompatibilities between an active pharmaceutical ingredient (API) and the excipients used in its formulation.

However, searches for studies applying these methods to this compound did not yield any specific results. The scientific community has extensively studied Hydralazine hydrochloride, providing a wealth of data on its interactions with various excipients, its thermal behavior, and its solid-state characteristics in formulated products. This includes detailed FTIR spectra, DSC thermograms, and XRD diffractograms, which are foundational for selecting appropriate and compatible excipients.

The absence of such fundamental formulation research for this compound means that a detailed discussion on its drug-excipient compatibility, thermal stability in the presence of additives, solid-state interactions, and informed excipient selection based on these studies cannot be provided at this time. All available detailed research pertains to Hydralazine hydrochloride, and extrapolating this data to this compound would be scientifically unsound. Therefore, an article focusing solely on the formulation science of this compound as outlined cannot be generated without the requisite primary research data.

Vii. Degradation Kinetics and Stability Profiling

Forced Degradation Studies and Product Characterization

Forced degradation, or stress testing, is a crucial process in pharmaceutical development that helps to identify the likely degradation products and establish the intrinsic stability of a drug substance. Studies have been conducted on Dihydralazine (B103709) to elucidate its degradation pathways under various stress conditions.

Dihydralazine has been subjected to forced degradation under hydrolytic, oxidative, and photolytic stress conditions to understand its susceptibility to decomposition.

Hydrolytic Degradation: The stability of Dihydralazine is significantly influenced by pH. nih.gov In liquid states, the compound shows relative stability in strongly acidic environments, with a study reporting only 1.61% degradation in 1 M Hydrochloric acid (HCl) after 300 minutes. nih.gov However, its degradation increases substantially in neutral and alkaline conditions. nih.gov Significant decomposition has been observed in buffers at pH 4 (5.50%), pH 7 (38.54%), and pH 10 (74.98%). nih.gov The highest rate of decomposition occurs in strongly alkaline environments, leading to 100% degradation in 1 M Sodium hydroxide (B78521) (NaOH). nih.gov The degradation of Dihydralazine in these conditions generally follows first-order kinetics. nih.govresearchgate.net

Oxidative Degradation: The hydrazinophthalazine structure of Dihydralazine suggests a potential susceptibility to oxidation. While specific studies on Dihydralazine's oxidative degradation are not extensively detailed in the provided results, the chemically similar compound, Hydralazine (B1673433), is known to undergo oxidative degradation, particularly in the presence of transition metals like copper. bg.ac.rs This process can be promoted at neutral pH. bg.ac.rs It is plausible that Dihydralazine follows a similar oxidative pathway, which often involves the generation of reactive oxygen species.

The identification and characterization of degradation products are vital for ensuring the safety of a drug product. Advanced analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and LC with Diode-Array Detection (LC-DAD), have been employed to identify the byproducts formed during the forced degradation of Dihydralazine. nih.govresearchgate.net In studies where Dihydralazine was stressed individually, the degradation product (phenylmethyl)hydrazine was observed for the first time. nih.govnih.govresearchgate.net When stressed in combination with other substances like hydrochlorothiazide (B1673439) or indapamide, additional and sometimes different degradation products can be formed, indicating potential interactions between the active ingredients. researchgate.netrsc.org

Stability Indicating Analytical Method Development

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient due to degradation.

Several sensitive and selective stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated for the determination of Dihydralazine in the presence of its degradation products. nih.govpharmascholars.com These methods are essential for routine quality control and stability studies of pharmaceutical dosage forms.

A typical validated RP-HPLC method for Dihydralazine assay utilizes a C18 column (e.g., Hypersil C18, 150 × 4.6 mm, 5 µm) with isocratic elution. pharmascholars.com The mobile phase often consists of a mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile. pharmascholars.com Detection is commonly performed using a UV detector at a wavelength of around 305 nm. pharmascholars.com

Validation of these methods is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). pharmascholars.comsphinxsai.com For instance, one developed method demonstrated linearity over a concentration range of 25-150 μg/mL, with a retention time for Dihydralazine of 2.75 minutes. pharmascholars.com The precision of such methods is confirmed by low relative standard deviation (RSD) values (typically <2%) for intra-day and inter-day analyses. pharmascholars.comnih.gov These validated methods can successfully separate the Dihydralazine peak from those of its degradation products, confirming their stability-indicating nature. iajps.com

Factors Influencing Chemical Stability

The chemical stability of Dihydralazine hydrochloride is influenced by several environmental factors, which must be controlled during manufacturing, storage, and handling.

Dihydralazine has been shown to be sensitive to high temperature, humidity, and light. nih.govnih.gov

Temperature and Humidity: In the solid state, Dihydralazine is susceptible to degradation under conditions of high temperature and high humidity. nih.gov One study demonstrated a degradation of 22.01% after the substance was stored for two months at 70°C and 80% relative humidity (RH). nih.gov This highlights the necessity of protecting Dihydralazine-containing products from hot and humid environments. nih.gov

Light (Photostability): Photostability studies indicate that Dihydralazine is sensitive to UV/Vis light. nih.govresearchgate.net While it may pass photostability tests under standard ICH conditions (1 ICH dose, equivalent to 1,200,000 lx h and 200 W m²), showing only 2.85% degradation, its decomposition increases significantly with higher light exposure. nih.gov Degradation levels of 13.26% and 100% were observed after exposure to 3 and 6 times the standard ICH light dose, respectively. nih.gov Therefore, protection from light is a critical requirement for Dihydralazine formulations. ghsupplychain.org

The table below summarizes the degradation of Dihydralazine under various stress conditions as reported in a key study.

Viii. Structure Activity Relationship Sar and Computational Studies

Structure-Activity Relationship (SAR) Investigations of Dihydralazine (B103709) and its Analogs

The therapeutic potential and biological activity of dihydralazine are intrinsically linked to its chemical structure, particularly the hydrazinophthalazine core. Structure-Activity Relationship (SAR) studies, which involve the systematic modification of a lead compound to observe the effect on its biological activity, have been crucial in understanding the pharmacophoric requirements for its various effects.

Research into the chemical modification of the dihydralazine framework has led to the synthesis of various analogs with diverse pharmacological profiles. The two reactive hydrazine (B178648) groups on the phthalazine (B143731) ring serve as key handles for chemical derivatization.

One approach involved the condensation of 1,4-dihydrazinophthalazine with different aldehydes or ketones. researchgate.net These intermediates were then used to synthesize a range of derivatives, including formazans, 4-thiazolidinones, acetonitriles, and sulphonamides. researchgate.net Subsequent screening of these novel compounds for antimicrobial and antihypertensive activities revealed that derivatization significantly alters the parent compound's biological effects. Notably, these modifications were found to considerably reduce the hypotensive activity characteristic of dihydralazine, indicating that the free hydrazine groups are critical for this particular effect. researchgate.net

The table below summarizes the types of chemical modifications performed on the dihydralazine moiety and the resulting impact on biological activities as reported in these studies.

Table 1: Systematic Chemical Modifications of Dihydralazine and Their Biological Impact

Modification Type Resulting Derivative Class Observed Biological Activity Impact on Hypotensive Activity
Condensation with aldehydes/ketones, followed by treatment with aryl diazonium chlorides Formazans Screened for antimicrobial and hypertensive activity Reduced
Condensation with aldehydes/ketones, followed by action of thioglycolic, thiolactic, or thiomalic acids 4-Thiazolidinones Screened for antimicrobial and hypertensive activity Reduced
Condensation with aldehydes/ketones, followed by action of potassium cyanide and glacial acetic acid α-substituted Acetonitriles Screened for antimicrobial and hypertensive activity Reduced

The structural features of hydrazinophthalazine compounds like dihydralazine are directly correlated with their biological effects. The presence of one or more hydrazine (-NHNH2) groups is a recurring feature in molecules with notable biological activities, including antifungal properties. researchgate.net

While research specifically on the antifungal activity of dihydralazine is limited, studies on the closely related compound hydralazine (B1673433), which shares the same core structure but with one less hydrazine group, provide significant insights. Hydralazine hydrochloride has demonstrated intrinsic antifungal activity against various Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 128 μg/ml. nih.govresearchgate.net

A key finding is the synergistic effect observed when hydralazine is combined with triazole antifungal agents. nih.gov A significant synergistic interaction was noted with itraconazole (B105839) against 100% of tested fungal isolates. nih.govresearchgate.net This suggests that the hydrazinophthalazine structure can enhance the efficacy of conventional antifungal drugs. The mechanism is believed to involve molecular interactions with fungal-specific enzymes, leading to reduced cell viability and DNA damage. nih.govresearchgate.net

The presence of the second hydrazino group in dihydralazine, as compared to hydralazine, is known to influence its metabolic profile and therapeutic action in other contexts, such as its role as a Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitor. google.com This structural difference could potentially modulate its antifungal properties as well, although this requires further specific investigation. The general principle holds that the hydrazide scaffold is a potent pharmacophore in the design of antifungal agents. researchgate.net

Computational Chemistry and Molecular Modeling

Computational techniques are powerful tools for elucidating the mechanisms of action, predicting biological activity, and understanding the physicochemical properties of drug molecules like dihydralazine at an atomic level.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the characterization of the binding affinity and interaction patterns. slideshare.netnih.gov This technique has been applied to hydralazine, a close structural analog of dihydralazine, to understand its antifungal mechanism.

Docking simulations have shown that hydralazine can interact with key fungal enzyme receptors, including exo-B(1,3)-glucanase and CYP51 (lanosterol 14-alpha-demethylase). nih.govresearchgate.net These interactions are crucial for its antifungal and synergistic effects. Similarly, molecular docking has been used to study the interaction of hydralazine with Human Serum Albumin (HSA), confirming its binding sites and the nature of its interaction with specific amino acid residues through hydrogen bonding and van der Waals forces. drugbank.com These studies provide a model for how dihydralazine, with its similar core structure, likely interacts with biological targets. The simulations help visualize how the ligand fits into the active site of a protein and identify the key intermolecular forces stabilizing the complex. youtube.com

Table 2: Predicted Ligand-Receptor Interactions for Hydralazine via Molecular Docking

Ligand Receptor Target Biological Context Predicted Interaction Type
Hydralazine exo-B(1,3)-glucanase Antifungal Activity (Candida spp.) Molecular interaction with the active site
Hydralazine CYP51 Antifungal Activity (Candida spp.) Molecular interaction with the active site

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations are employed to determine a molecule's electronic and reactivity profile by analyzing parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netiautmu.ac.ir

Studies on hydralazine derivatives using DFT have provided insights into their electronic properties. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. researchgate.net Such calculations can predict the most likely sites for electrophilic and nucleophilic attack, offering a theoretical basis for understanding reaction mechanisms and metabolic transformations. nih.gov DFT studies on the interaction of hydralazine with nanocarriers have also been used to calculate adsorption energies and analyze bonding characteristics, demonstrating the formation of stable complexes. iautmu.ac.ir These theoretical investigations are crucial for designing new derivatives and understanding the fundamental electronic characteristics that govern the biological activity of the hydrazinophthalazine class of compounds.

Beyond its pharmacological applications, the interaction of dihydralazine and its analogs with material surfaces has been explored, particularly in the context of corrosion inhibition. The effectiveness of an inhibitor is often due to its adsorption onto the metal surface, forming a protective film. researchgate.net Adsorption isotherm models are used to describe the equilibrium of this adsorption process. researchgate.net

A study on hydralazine hydrochloride as a corrosion inhibitor for mild steel in an acidic medium demonstrated its effectiveness. researchgate.net To understand the adsorption mechanism, the experimental data was fitted to various adsorption isotherms, including Langmuir, Temkin, and Freundlich models. The results showed that the adsorption of hydralazine hydrochloride onto the mild steel surface was best described by the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. researchgate.net

The thermodynamic feasibility of the adsorption process is assessed by calculating the standard free energy of adsorption (ΔG°ads). A negative value of ΔG°ads indicates a spontaneous adsorption process. For hydralazine hydrochloride, the calculated ΔG°ads value was -30.22 kJ/mol, suggesting that the adsorption process involves chemisorption (chemical bonding) between the inhibitor molecules and the metal surface. researchgate.net

Table 3: Adsorption Parameters for Hydralazine Hydrochloride on Mild Steel

Adsorption Isotherm Model Linear Regression Coefficient (R²) Adsorption Equilibrium Constant (Kads) Standard Free Energy of Adsorption (ΔG°ads)

Mechanistic Insights from Theoretical Approaches

Theoretical and computational chemistry have emerged as indispensable tools for unraveling the intricate molecular mechanisms underlying the pharmacological actions of drugs. In the context of Dihydralazine, these approaches provide profound insights into its interactions with biological targets and the chemical reactions it undergoes. By employing quantum chemical calculations and molecular modeling, researchers can predict how the structural features of Dihydralazine influence its activity, offering a rational basis for its observed effects and guiding the design of new therapeutic agents.

Computational docking and molecular modeling studies, primarily on the closely related compound Hydralazine, have offered valuable predictions regarding the key interaction sites and binding affinities that are likely relevant to Dihydralazine. These studies have explored interactions with enzymes such as DNA methyltransferase (DNMT1). Modeling has indicated the potential for a high-affinity interaction between hydralazine derivatives and the active site of this enzyme. nih.gov

Key residues within the enzyme's active site, such as Lysine 162 and Arginine 240, have been identified as potential interaction points, forming energetically stable bonds with the nitrogen atoms of the hydralazine molecule at distances not exceeding 4Å. nih.gov The amino group of hydralazine is capable of forming hydrogen bonds with residues like Glutamic acid 1265 and Proline 1223. Molecular modeling also suggests that the addition of a phenyl group at the C4 position of the hydralazine structure could enhance the calculated binding affinity with DNMT1.

While these specific findings are for Hydralazine, the structural similarity of Dihydralazine, which possesses a second hydrazinyl group at the C4 position, suggests that these interaction sites are also critical for its binding. The additional hydrazinyl group in Dihydralazine could potentially form further hydrogen bonds within the binding pocket, possibly influencing its binding affinity and inhibitory mechanism. Computational approaches such as docking and the use of scoring functions are instrumental in predicting these binding affinities, considering factors like van der Waals forces, electrostatic interactions, and hydrogen bonding. mdpi.com

Table 1: Predicted Key Interactions for Hydralazine Derivatives with DNA Methyltransferase Active Site

Interacting Residue Type of Interaction Predicted Distance (Å)
Lysine 162 Hydrogen Bond < 4.0
Arginine 240 Hydrogen Bond < 4.0
Glutamic acid 1265 Hydrogen Bond Not specified

Data extrapolated from studies on Hydralazine. nih.gov

Quantum chemical studies have been particularly insightful in elucidating the antioxidant mechanism of Dihydralazine, specifically its ability to scavenge harmful radicals. Thermodynamic and kinetic calculations have revealed that the scavenging of the hydroperoxyl radical (HOO•) by Dihydralazine proceeds via a Formal Hydrogen Transfer (FHT) mechanism. nih.gov This process is crucial for understanding its potential protective effects against oxidative stress.

These theoretical investigations have pinpointed the specific bonds within the Dihydralazine molecule that are involved in this radical scavenging activity. For one of its tautomers (DHZ-1), the abstraction of a hydrogen atom from the N9-H bond is the decisive step in the reaction. nih.gov For another tautomer (DHZ-2), the dissociation of the N10-H and N11-H bonds defines its radical scavenging capabilities. nih.gov

The rate constants for these reactions have been calculated in various environments, demonstrating that Dihydralazine is a potent antioxidant. In fact, its HOO• radical scavenging activity is predicted to be faster than that of the reference antioxidant compound, Trolox, in gaseous, aqueous, and lipid media. nih.gov These quantum chemical findings provide a detailed, atomistic-level understanding of Dihydralazine's reactivity and its potential as an antioxidant.

Table 2: Calculated Rate Constants for HOO• Radical Scavenging by Dihydralazine Tautomers

Medium Rate Constant Range (M⁻¹ s⁻¹)
Gas Phase 9.64 × 10⁶ to 4.52 × 10⁸
Aqueous Solution 2.62 × 10⁴ to 5.13 × 10⁷

Data from thermodynamic and kinetic studies of Dihydralazine. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
Dihydralazine hydrochloride
Dihydralazine
Hydralazine
Trolox
Lysine
Arginine
Glutamic acid

Ix. Emerging Research Frontiers and Future Directions

Expanding Pharmacological Horizons Beyond Traditional Indications (Preclinical)

Further Exploration of Anticancer Potential through Epigenetic Modulation

Recent preclinical investigations have repositioned Dihydralazine (B103709) and its analogue, Hydralazine (B1673433), as agents with significant anticancer potential, primarily through epigenetic modulation. Hydralazine is recognized as a non-nucleoside DNA demethylating agent that can reverse the hypermethylation of promoter regions in tumor suppressor genes. researchgate.netresearchgate.net This epigenetic silencing is a common feature in cancer that inhibits the expression of genes crucial for controlling cell growth. researchgate.net By demethylating these genes, Hydralazine can reactivate their expression, restoring their tumor-suppressing functions. researchgate.netnih.gov

Preclinical studies have demonstrated that while Hydralazine alone may exhibit only minor growth-inhibitory effects, its combination with histone deacetylase (HDAC) inhibitors, such as valproic acid, results in a powerful synergistic antitumor effect. nih.govnih.gov This combination targets two key epigenetic mechanisms—DNA methylation and histone deacetylation—to robustly inhibit the growth of various cancer cell lines. nih.gov Furthermore, research has shown that Hydralazine can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow, by reducing the secretion of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.gov These findings underscore the potential of Hydralazine as an adjunct in cancer therapy, capable of sensitizing tumors to conventional treatments. nih.gov

Table 1: Preclinical Studies on the Anticancer Potential of Hydralazine

Preclinical Model Agent(s) Used Key Findings Proposed Mechanism Reference(s)
Various Cancer Cell Lines Hydralazine and Valproic Acid Strong synergistic growth-inhibitory effect. Inhibition of DNA methylation and histone deacetylation. nih.gov, nih.gov
Human Umbilical Vein Endothelial Cells (HUVEC) Hydralazine Inhibition of cell proliferation, migration, and tube formation. Anti-angiogenesis; reduction of VEGF and bFGF secretion. nih.gov
Rat Aortic Ring Assay & Chicken Chorioallantoic Membrane (CAM) Model Hydralazine Suppression of microvessel outgrowth and neovascularization. Anti-angiogenesis. nih.gov
Hepatocellular Carcinoma (HCC) Mouse Model Hydralazine Attenuation of tumor growth and tumor angiogenesis. Anti-angiogenesis. nih.gov

Development of Dihydralazine-Derived Antimicrobial and Antifungal Agents

The strategy of repurposing existing drugs has led to the investigation of Dihydralazine and other hydrazine (B178648) derivatives as potential antimicrobial and antifungal agents. nih.gov Studies have shown that Hydralazine possesses considerable antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net It also exhibits notable efficacy in inhibiting and reducing the viability of bacterial biofilms, which are notoriously difficult to treat. nih.govresearchgate.net

In the realm of mycology, Hydralazine has demonstrated direct antifungal activity against various Candida species. nih.gov A significant finding is its synergistic effect when combined with triazole antifungals. For instance, its association with itraconazole (B105839) showed synergy against 100% of tested fungal isolates. nih.gov Molecular docking studies suggest a potential mechanism of action involving interaction with essential fungal enzymes like exo-B(1,3)-glucanase and CYP51, leading to DNA damage and cell death. nih.gov The broader class of hydrazine derivatives is also being explored, with various synthesized compounds showing promising, broad-spectrum antifungal activity against phytopathogenic fungi and other fungal strains. nih.govmdpi.com

Table 2: Preclinical Antimicrobial and Antifungal Studies of Hydralazine

Organism(s) Agent(s) Used Key Findings Observed Effect Reference(s)
Gram-positive & Gram-negative bacteria Hydralazine Showed antibacterial and antibiofilm potential. Inhibition of planktonic growth and biofilm formation. nih.gov
Staphylococcus aureus (MRSA & MSSA) Hydralazine Bactericidal activity; synergistic with oxacillin (B1211168) and vancomycin. Reduction of biofilm viability; induction of DNA damage. researchgate.net
Candida spp. Hydralazine and Itraconazole Strong synergistic effect (100% of isolates). Antifungal; induction of cell death. nih.gov
Candida spp. Hydralazine and Fluconazole (B54011) Synergistic effect against 11.11% of isolates. Antifungal. nih.gov

Investigation of Neuroprotective Properties in Preclinical Models

Hydralazine is being investigated for its neuroprotective capabilities in preclinical models of acute neurological injury and chronic neurodegenerative diseases. purdue.edunih.gov In a rat model of spinal cord injury, systemic administration of Hydralazine was found to be neuroprotective. purdue.edu This effect is attributed to its ability to act as an effective scavenger of acrolein, a toxic aldehyde produced during lipid peroxidation that contributes to secondary injury after trauma. purdue.edu By neutralizing acrolein, Hydralazine treatment led to a significant reduction in tissue damage, amelioration of motor deficits, and decreased neuropathic pain. purdue.edu

In preclinical models of Parkinson's disease, Hydralazine has shown the ability to protect nigrostriatal dopaminergic neurons from toxicity induced by MPP+ and MPTP. nih.gov The proposed mechanism involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway, a critical cellular defense against oxidative stress. nih.govnih.gov Furthermore, based on its demonstrated ability to improve mitochondrial function and stimulate stress-response pathways in animal models, Hydralazine's potential as a therapeutic for Alzheimer's disease is also under investigation. nih.gov

Table 3: Preclinical Studies on the Neuroprotective Properties of Hydralazine

Preclinical Model Key Findings Proposed Mechanism of Action Reference(s)
Rat Spinal Cord Contusion Injury Reduced tissue damage, motor deficits, and neuropathic pain. Scavenging of the toxic aldehyde acrolein. purdue.edu
MPTP Mouse Model of Parkinson's Disease Ameliorated motor deficits and protected dopaminergic neurons. Activation of the Nrf2-ARE signaling pathway. nih.gov
Animal Models for Alzheimer's Disease Displayed neuroprotective potential. Amplification of mitochondrial function; stimulation of stress repair pathways. nih.gov

Research into Renal Disease Pathophysiology and Intervention

Preclinical research has identified a potential role for Hydralazine in mitigating the progression of kidney disease, an effect that appears to be independent of its primary vasodilatory action. nih.govnih.gov In a murine model of the transition from acute kidney injury (AKI) to chronic kidney disease (CKD), low-dose Hydralazine was shown to effectively prevent the development of renal fibrosis. nih.govdroracle.ai

The underlying mechanism is linked to epigenetics; Hydralazine induces the expression of the enzyme TET3, which in turn demethylates the promoter of the RASAL1 gene. nih.gov The subsequent re-expression of the RASAL1 protein attenuates renal fibrosis and preserves the excretory function of the kidney. nih.gov This reno-protective effect was not observed with the use of an angiotensin-converting enzyme inhibitor in the same model. nih.gov Other studies in different CKD models have similarly shown that Hydralazine can reduce urinary protein excretion and lessen glomerular sclerosis, further supporting its potential as a direct therapeutic intervention for renal disease. nih.gov

Table 4: Preclinical Studies of Hydralazine in Renal Disease Models

Preclinical Model Key Findings Proposed Mechanism of Action Reference(s)
Murine Ischemia-Reperfusion Injury (AKI-to-CKD) Attenuated renal fibrosis and preserved renal function. Induced TET3 expression, leading to RASAL1 promoter demethylation. nih.gov
Spontaneously Hypertensive Stroke-Prone Rats Prevented renal damage and reduced interstitial fibrosis. Reno-protective effects, potentially via antioxidative mechanisms. nih.gov
Diabetic Rats with AKI Attenuated renal inflammation. Decreased advanced glycation end product (AGE)-induced receptors for AGEs. nih.gov

Innovations in Preclinical Drug Delivery Systems

Advanced Polymeric Systems for Targeted or Controlled Release in Experimental Models

To enhance the therapeutic efficacy and patient adherence of Dihydralazine, research is being conducted on advanced drug delivery systems. nih.gov The primary goal is to develop formulations that can provide controlled or sustained release, maintaining the drug concentration within its therapeutic window over an extended period. nih.govsemanticscholar.org

One area of focus is the development of oral bioadhesive hydrophilic matrices. nih.govresearchgate.net In preclinical studies, formulations using polymers such as carbomer and hydroxypropyl methyl cellulose (B213188) (HPMC) have been optimized to create a once-a-day tablet with excellent bioadhesive properties and a controlled-release profile. nih.govresearchgate.net These systems are designed to adhere to the gastric mucosa, allowing for prolonged drug release. researchgate.net Another approach being explored is the creation of matrix diffusion-controlled transdermal patches. ijpsr.com These experimental patches utilize polymeric blends of materials like Eudragit L100, ethyl cellulose, and polyvinylpyrrolidone (B124986) (PVP) to achieve a sustained release pattern of the drug through the skin over several hours. ijpsr.com Such polymeric systems are designed to be biocompatible and can be engineered to release their drug cargo in response to specific stimuli or at a predetermined rate. mdpi.com

Table 5: Preclinical Drug Delivery Systems for Hydralazine

Delivery System Type Polymers Used Intended Outcome Reference(s)
Oral Bioadhesive Tablets Carbomer, Hydroxypropyl Methyl Cellulose (HPMC) Once-a-day controlled release formulation with GI retentive properties. nih.gov, researchgate.net
Transdermal Patches Eudragit L100 (EL-100), Ethyl Cellulose (EC), Polyvinylpyrrolidone (PVP) Matrix diffusion-controlled sustained release over 12 hours. ijpsr.com

Integration of Omics Technologies in Mechanistic Research

The advent of high-throughput "omics" technologies, including proteomics and metabolomics, offers unprecedented opportunities to unravel the complex biological mechanisms of drug action. These approaches move beyond a single target or pathway, providing a holistic view of the molecular changes induced by a pharmaceutical agent within cells, tissues, and entire organisms. For a compound like dihydralazine hydrochloride, integrating these technologies is a key frontier in moving beyond its established role as a vasodilator and exploring its broader systemic effects. This systems-biology approach can identify novel protein targets, signaling pathways, and metabolic shifts, offering a more profound understanding of its therapeutic effects and potential for repurposing.

Proteomics, the large-scale study of proteins, and metabolomics, the systematic study of small molecule metabolites, are powerful tools for generating a detailed molecular snapshot of a drug's impact. By applying these technologies to research on dihydralazine and its parent compound, hydralazine, scientists can elucidate its mechanism of action with greater precision.

Proteomic Insights: Proteomic analyses can identify and quantify thousands of proteins in a biological sample, revealing how dihydralazine may alter protein expression, post-translational modifications, and protein-protein interactions. Early research indicated that dihydralazine affects protein function by inhibiting collagen biosynthesis and binding to serum proteins like alpha 2-globulin. nih.gov More recent proteomic studies on the related compound hydralazine have explored its immunomodulatory effects. One study combined single-cell RNA sequencing with proteomics to investigate the immunologic response induced by hydralazine, identifying the upregulation of several key proteins involved in immune pathways. esmed.org This highlights the potential of proteomics to uncover mechanisms far beyond simple vasodilation.

The table below summarizes examples of proteins identified in research related to hydralazine's effects, illustrating the types of targets that can be investigated for a deeper mechanistic understanding of dihydralazine.

Protein/Protein Family Observed Change/Interaction Potential Mechanistic Implication Reference
Collagen Biosynthesis inhibitedAffects connective tissue metabolism nih.gov
Alpha 2-globulin Binds to dihydralazineInfluences drug transport and bioavailability nih.gov
Granzyme B (GZMB) UpregulatedImplication in T-cell mediated immune response esmed.org
Caspase-8 (CASP-8) UpregulatedRole in apoptosis and inflammation pathways esmed.org
Interleukin-18 (IL-18) UpregulatedInvolvement in pro-inflammatory immune responses esmed.org

Metabolomic Approaches: Metabolomics provides a functional readout of the physiological state of a cell or organism by measuring the levels of endogenous metabolites. While direct metabolomic studies on dihydralazine are limited, research into the pathology of hypertension has identified distinct metabolic signatures. frontiersin.org Untargeted metabolomic profiling of hypertensive versus normotensive individuals has revealed alterations in specific metabolic pathways. frontiersin.orgscienceopen.com Key metabolites found to be associated with hypertension risk include fatty acids and their derivatives, such as stearidonate and linolenate. scienceopen.com

By applying metabolomic profiling to subjects before and after dihydralazine treatment, researchers could map how the drug modulates these hypertension-associated metabolic pathways. This could reveal, for instance, whether dihydralazine's efficacy is linked to its ability to restore normal levels of specific lipids, amino acids, or other metabolites, providing novel biomarkers for therapeutic response.

Development of Advanced In Silico Models for Efficacy and Systemic Interaction Prediction

In silico modeling, which utilizes computer simulations, is becoming an indispensable tool in pharmacology for predicting a drug's behavior, thereby accelerating development and enhancing safety assessments. d-nb.info For a compound like this compound, advanced computational models are crucial for predicting its efficacy under various physiological conditions and for anticipating potential drug-drug interactions (DDIs). nih.gov

These models range from molecular-level simulations to complex systems-level analyses. Physiologically based pharmacokinetic (PBPK) models, for example, can simulate the absorption, distribution, metabolism, and excretion (ADME) of dihydralazine, helping to predict how its concentration changes over time in different body tissues. mdpi.com

A significant application of in silico modeling for dihydralazine's parent compound, hydralazine, has been in predicting its therapeutic effect. One study successfully used a nonlinear mixed-effect modeling (NONMEM) approach to analyze dose-response data from 181 patients. nih.gov This model could predict the maximum antihypertensive effect and the dose required to achieve 50% of that effect, importantly factoring in variables like the patient's acetylator status—a known factor in hydralazine metabolism. nih.gov

Furthermore, in silico models are vital for predicting the vast number of potential DDIs. mdpi.com Methods such as structure-activity relationship (SAR) models and network pharmacology can analyze a drug's chemical structure and its known biological targets to forecast interactions with other medications. mdpi.comnih.govresearchgate.net Given that dihydralazine's metabolism can be affected by other drugs, predictive DDI models are essential for anticipating and managing these risks. drugbank.com

The table below outlines various types of in silico models and their specific applications in predicting the efficacy and systemic interactions of a drug like this compound.

In Silico Model Type Primary Function Application to this compound Reference
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Relates drug concentration to its therapeutic effect over time.Predicting the dose-response curve for blood pressure reduction, accounting for patient-specific factors like acetylator phenotype. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling Simulates ADME properties of a drug within a virtual physiological system.Predicting drug concentrations in various organs and how they are affected by organ function or co-administered drugs. mdpi.com
Structure-Activity Relationship (SAR) Models Predicts biological activity based on chemical structure.Forecasting potential DDIs mediated by metabolic enzymes like cytochrome P450 isoforms. mdpi.com
Pharmacointeraction Network Models Analyzes networks of known DDIs to predict unknown interactions.Identifying previously undocumented but probable interactions between dihydralazine and other drugs based on shared network properties. researchgate.netharvard.edu

Q & A

Basic Research Questions

Q. What are the standard analytical methods for assessing the purity of dihydralazine hydrochloride in pharmaceutical formulations?

  • Methodology : Use reversed-phase HPLC with UV detection for simultaneous quantification of dihydralazine and co-formulated drugs (e.g., hydrochlorothiazide). Chromatographic conditions include a C18 column (250 × 4.6 mm, 5 µm), mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v), and detection at 270 nm . For impurity profiling, gas chromatography (GC) with flame ionization detection is recommended to quantify residual pyridine (limit: ≤0.05%) using N,N-dimethylformamide as a solvent .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Guidelines :

  • Ventilation : Use fume hoods or ensure adequate airflow to minimize inhalation exposure .
  • PPE : Wear chemical-resistant gloves (e.g., nitrile), protective goggles, and long-sleeved lab coats to prevent skin contact .
  • Spill Management : Collect spilled material in airtight containers and dispose via approved waste facilities .
  • Storage : Store in a locked, dry environment at room temperature, protected from light and moisture to prevent degradation .

Q. How can researchers validate the identity of this compound using spectroscopic techniques?

  • Approach :

  • UV-Vis Spectroscopy : Characterize absorption maxima at 260–280 nm in acidic or neutral solutions .
  • FT-IR : Identify key functional groups (e.g., hydrazine N–H stretch at 3300 cm⁻¹, aromatic C=C at 1600 cm⁻¹) .
  • NMR : Confirm molecular structure via ¹H-NMR signals (e.g., aromatic protons at δ 7.2–7.8 ppm) .

Advanced Research Questions

Q. What are the primary degradation pathways of this compound under accelerated stability conditions?

  • Findings :

  • Thermal Degradation : At 70°C/80% RH, dihydralazine degrades by 12.83% over 2 months, with degradation products including hydrazine derivatives and pyridine analogs .
  • Photodegradation : Exposure to 18,902 kJ m⁻² UV light causes 2.85% degradation, rising to 28.98% when co-formulated with hydrochlorothiazide due to mutual sensitization .
  • Hydrolysis : Degradation accelerates in alkaline conditions (pH > 9), forming hydrazine and phthalazine derivatives .

Q. How can researchers resolve contradictory data in stability studies involving this compound mixtures?

  • Strategies :

  • Cross-Validation : Use complementary techniques (e.g., LC-MS and NMR) to identify degradation products. For example, LC-MS confirmed hydrazine-related impurities in photodegraded samples .
  • Experimental Controls : Include individual drug stability data to differentiate intrinsic degradation from co-formulation effects (e.g., hydrochlorothiazide increases dihydralazine’s photolability by 10-fold) .
  • Statistical Analysis : Apply kinetic modeling (e.g., first-order decay) to quantify degradation rates under varying humidity and temperature .

Q. What HPLC method parameters are validated for quantifying this compound in the presence of degradation products?

  • Validated Protocol :

  • Column : C18, 5 µm, 250 × 4.6 mm .
  • Mobile Phase : Methanol:phosphate buffer (pH 3.0) (40:60 v/v) at 1.0 mL/min .
  • Detection : UV at 270 nm with a retention time of 6.2 ± 0.2 min for dihydralazine .
  • Validation Metrics :
  • Linearity: 0.1–50 µg/mL (R² > 0.999) .
  • LOD/LOQ: 0.03 µg/mL and 0.1 µg/mL, respectively .

Key Recommendations

  • Stability Studies : Prioritize photostability testing for co-formulated products due to synergistic degradation risks .
  • Analytical Workflows : Combine HPLC with mass spectrometry to elucidate degradation mechanisms in complex matrices .
  • Safety Compliance : Adhere to JIS T 8116 and 8147 standards for PPE during large-scale synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.